molecular formula C17H18O3 B4330844 1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE

1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE

Cat. No.: B4330844
M. Wt: 270.32 g/mol
InChI Key: USNATEALHOXLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE is an organic compound with the molecular formula C17H18O3 It is characterized by the presence of a methoxy group, a methylbenzyl group, and an ethanone group attached to a phenyl ring

Preparation Methods

The synthesis of 1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the formation of oximes and hydrazones from aldehydes and ketones, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydride reducing agents for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. For example, the methoxy group can enhance its solubility and reactivity, while the ethanone group can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

1-{3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-5-4-6-14(9-12)11-20-16-8-7-15(13(2)18)10-17(16)19-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNATEALHOXLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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